molecular formula C13H13NO5 B13687158 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13687158
M. Wt: 263.25 g/mol
InChI Key: CZUYHBILYRNHSJ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes a dimethoxyphenyl group, a methylisoxazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of 2,4-dimethoxybenzoic acid as a starting material. The process involves decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction . The reaction conditions are generally mild, and the yield is good.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit aromatic-amino-acid aminotransferase, affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its isoxazole ring structure This gives it distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,15,16)

InChI Key

CZUYHBILYRNHSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

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